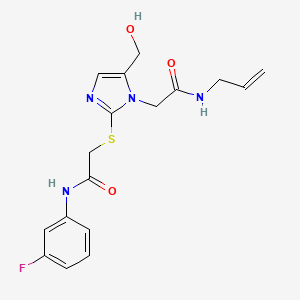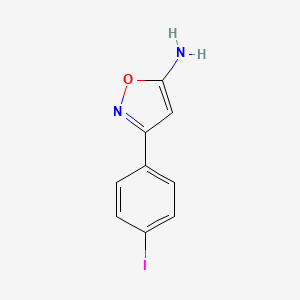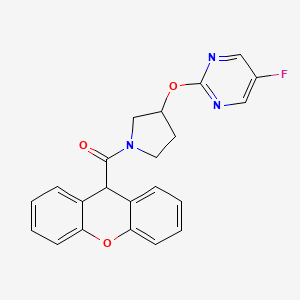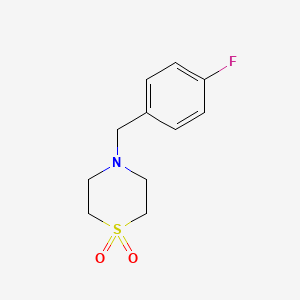
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-bromobenzoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C26H19Br2N3O2 and its molecular weight is 565.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Pyrazoloisoquinolines
An efficient synthesis of pyrazoloisoquinolines has been demonstrated through a process involving palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles. This method is significant for constructing complex heterocyclic structures, which could be analogs or derivatives of the mentioned compound, highlighting its potential application in synthesizing new chemical entities for pharmaceutical research (Fan et al., 2015).
Anticancer Agents
Research into quinazoline analogs, such as the study on the synthesis and evaluation of fused tricyclic quinazoline derivatives, explores their role as ATP site inhibitors of tyrosine kinase activity. These compounds, by inhibiting the epidermal growth factor receptor (EGFR), demonstrate significant potential as anticancer agents. This highlights the broader chemical class's relevance to cancer research and the potential of structurally related compounds in therapeutic applications (Rewcastle et al., 1996).
Catalytic Applications
A novel mixed-ligand Cu(II) Schiff base complex has shown catalytic performance for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating the utility of complex organic molecules in catalysis and organic synthesis. This research demonstrates how such compounds can serve as catalysts in chemical reactions, potentially offering a new avenue for the synthesis of bioactive molecules or pharmaceutical intermediates (Ebrahimipour et al., 2018).
Antimicrobial and Antioxidant Activities
Compounds with quinoline-pyrazoline structures have been synthesized and characterized, showing promising antimicrobial properties. This suggests that derivatives of the compound could be explored for their antimicrobial and possibly antioxidant activities, contributing to the search for new antibacterial and antifungal agents with potential applications in treating infections (Prasath et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-bromobenzaldehyde and hydrazine hydrate. The second intermediate is 7-methylquinolin-2(1H)-one, which is synthesized from 2-methylbenzaldehyde and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "hydrazine hydrate", "2-methylbenzaldehyde", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Synthesis of 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid", "React 4-bromobenzaldehyde with hydrazine hydrate in ethanol to form 4-bromo-N'-phenylhydrazinecarboxamide", "Add sodium hydroxide to the reaction mixture to form 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid", "Step 2: Synthesis of 7-methylquinolin-2(1H)-one", "React 2-methylbenzaldehyde with ethyl acetoacetate in ethanol to form 7-methylquinolin-2(1H)-one", "Step 3: Coupling of intermediates", "Add 3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid and 7-methylquinolin-2(1H)-one to a reaction mixture containing acetic anhydride and triethylamine", "Heat the reaction mixture to reflux for several hours to form the final product" ] } | |
Número CAS |
312925-70-5 |
Fórmula molecular |
C26H19Br2N3O2 |
Peso molecular |
565.265 |
Nombre IUPAC |
3-[2-(4-bromobenzoyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19Br2N3O2/c1-15-2-3-18-13-21(25(32)29-22(18)12-15)24-14-23(16-4-8-19(27)9-5-16)30-31(24)26(33)17-6-10-20(28)11-7-17/h2-13,24H,14H2,1H3,(H,29,32) |
Clave InChI |
ZEILLISTNMIGRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)
![3-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2760366.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)

![N-cyclohexyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2760372.png)

![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2760378.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)


